(E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
Description
(E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a structurally complex acrylonitrile derivative featuring a thiazole core substituted with a 3-nitrophenyl group and an (E)-configured acrylonitrile moiety. The compound’s amino group is attached to a 4-bromo-2-methylphenyl ring, which introduces steric and electronic effects critical to its reactivity and interactions. The bromine and nitro substituents likely enhance electrophilicity and intermolecular interactions, making it a candidate for targeted biological activity or crystallographic studies .
Properties
IUPAC Name |
(E)-3-(4-bromo-2-methylanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O2S/c1-12-7-15(20)5-6-17(12)22-10-14(9-21)19-23-18(11-27-19)13-3-2-4-16(8-13)24(25)26/h2-8,10-11,22H,1H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVPJUBZVUXOIQ-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a nitrile group, and various aromatic substitutions. This compound's unique configuration and functional groups suggest potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Structural Characteristics
The compound features:
- E Configuration : Indicating a specific geometric isomerism at the double bond.
- Bromine and Nitro Substituents : These groups may enhance chemical reactivity and biological activity.
Biological Activity Overview
The biological activities of compounds similar to (E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile have been explored in various studies. The following sections summarize key findings related to its potential biological effects.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Thiazole-based compounds have shown promising results against various cancer cell lines, including HepG-2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Compounds with similar structures demonstrated IC50 values as low as 3 µg/mL against these cell lines, indicating potent cytotoxicity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HepG-2 | 4 |
| Compound B | MCF-7 | 3 |
| Compound C | HCT-116 | 7 |
The presence of electron-donating groups, such as methyl or methoxy groups on the phenyl ring, has been shown to enhance cytotoxic activity .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Several thiazole-containing compounds demonstrated MIC values ranging from 0.22 to 0.25 µg/mL against pathogenic bacteria like Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound D | S. aureus | 0.25 |
| Compound E | S. epidermidis | 0.22 |
These findings suggest that the compound may inhibit bacterial growth effectively, potentially offering therapeutic avenues for treating infections.
Structure-Activity Relationships (SAR)
Understanding the relationship between structure and activity is crucial for optimizing the biological efficacy of these compounds:
- Substituent Effects : The presence of halogen substituents (like bromine and chlorine) has been correlated with increased potency against cancer cells.
- Thiazole Ring Importance : The thiazole moiety is essential for both anticancer and antimicrobial activities due to its ability to interact favorably with biological targets .
Case Studies
- Synthesis and Evaluation : A study synthesized novel thiazole derivatives, revealing significant antitumor activity through various assays. The most potent compounds exhibited IC50 values comparable to established chemotherapeutics .
- Antimicrobial Properties : Another investigation into thiazole derivatives demonstrated their effectiveness against resistant bacterial strains, emphasizing their potential as alternative antimicrobial agents .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the potential of compounds with similar thiazole and acrylonitrile structures in exhibiting anticancer properties. For instance, derivatives of thiazoles have shown promising results against various cancer cell lines, including breast cancer (MCF7) and lung cancer cells. The incorporation of specific substituents, such as nitrophenyl groups, can enhance the cytotoxicity of these compounds.
Case Study:
A study evaluated the anticancer activity of thiazole derivatives, revealing that certain compounds exhibited significant inhibition of cell growth in MCF7 cells with IC50 values in the low micromolar range. This suggests that (E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile could be a candidate for further exploration in anticancer drug development .
Antimicrobial Properties
Compounds containing thiazole and acrylonitrile moieties have also been investigated for their antimicrobial activities. The presence of bromine and nitro groups can influence the interaction with microbial targets, potentially leading to enhanced efficacy against resistant strains.
Data Table: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Microorganisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 10 µg/mL |
| Compound B | S. aureus | 5 µg/mL |
| (E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile | Various strains | TBD |
Antioxidant Activity
The antioxidant properties of similar compounds have been documented, indicating their potential to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at preventing oxidative damage associated with various diseases.
Case Study:
Research on substituted thiazoles has shown that specific structural modifications can lead to increased antioxidant activity, suggesting that (E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile may exhibit similar beneficial effects .
Optical and Sensor Devices
The unique electronic properties of brominated compounds make them suitable candidates for applications in optical devices and sensors. The ability to tune their electronic properties through substitution allows for the development of advanced materials with specific functionalities.
Case Study:
Recent advancements in synthesizing brominated trianiline crystals have highlighted their potential use in optical sensors due to their favorable photophysical properties. Such findings suggest that derivatives like (E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile could be explored for similar applications .
Polymer Chemistry
Compounds featuring acrylonitrile units are often utilized in polymer synthesis, contributing to the development of new materials with enhanced thermal and mechanical properties.
Data Table: Properties of Acrylonitrile-based Polymers
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polyacrylonitrile | 200 | 60 |
| Copolymer with Thiazole | 220 | 75 |
Chemical Reactions Analysis
Reaction Analysis
The compound’s functional groups enable diverse reactivity:
| Functional Group | Potential Reactions | Reaction Conditions |
|---|---|---|
| Nitrile (CN) | Hydrolysis to amide/carboxylic acid | Acidic/basic aqueous conditions |
| Amine (-NH2) | Alkylation, acylation | Electrophiles (e.g., alkyl halides), coupling agents |
| Thiazole ring | Electrophilic substitution | Activating groups (e.g., methyl) may enable substitution |
| Acrylonitrile double bond | Michael addition, cycloaddition | Conjugated systems, nucleophilic attack |
2.1 Nitrile Group Transformations
Hydrolysis of the nitrile group to amides or carboxylic acids is a common reaction. For example, thiazole nitriles can be hydrolyzed under acidic or basic conditions, though steric hindrance from bulky substituents (e.g., 4-(3-nitrophenyl)thiazol-2-yl) may require elevated temperatures or prolonged reaction times .
2.2 Amine Group Reactivity
The (4-bromo-2-methylphenyl)amino group could undergo alkylation or acylation. For instance, analogous acrylonitrile derivatives with dimethylamino groups are modified via SAR studies to optimize bioactivity, suggesting similar reactivity pathways .
2.3 Thiazole Ring Reactivity
The thiazole ring’s reactivity depends on substituents. The 4-(3-nitrophenyl) substituent may deactivate the ring toward electrophilic substitution, while the methyl group could direct substitution to specific positions. For example, methyl-substituted thiazoles show regioselectivity in electrophilic aromatic substitution .
2.4 Acrylonitrile Double Bond Reactions
The conjugated acrylonitrile system may participate in Michael additions or cycloadditions. Analogous systems, such as (Z)-3-(4-dimethylamino-phenyl)-2-phenyl-acrylonitr
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Electronic Properties of Selected Analogs
Table 2: Crystallographic Parameters of Related Compounds
Q & A
Q. What are the key electronic and steric properties of (E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile, and how do they influence reactivity?
The compound’s electronic properties are dominated by electron-withdrawing groups (EWGs) such as the nitro (-NO₂) and bromo (-Br) substituents, which enhance electrophilic reactivity. The thiazole ring contributes π-conjugation, while the acrylonitrile moiety introduces planarity, critical for intermolecular interactions. Steric hindrance arises from the 2-methylphenyl group, which may affect regioselectivity in reactions. Computational methods like DFT can quantify these effects, while experimental techniques like UV-Vis spectroscopy and cyclic voltammetry can validate electronic transitions .
Q. What synthetic routes are reported for analogous thiazole-containing acrylonitrile derivatives, and how can they be adapted for this compound?
A common approach involves Knoevenagel condensation between a substituted thiazole-2-carbaldehyde and an active methylene nitrile (e.g., cyanoacetamide derivatives). For example, (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile was synthesized via condensation of 4-bromo-5-methylthiophene-2-carbaldehyde with cyanoacetamide under acidic conditions . Adapting this to the target compound requires substituting the thiophene with a 3-nitrophenyl-thiazole precursor. Reaction conditions (e.g., solvent, catalyst) should be optimized using design-of-experiments (DoE) methodologies .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- ¹H/¹³C NMR : The nitrophenyl group shows deshielded aromatic protons (δ 8.0–8.5 ppm), while the thiazole protons appear as singlets (δ 7.5–8.0 ppm). The acrylonitrile double bond (C=C) resonates near δ 6.5–7.0 ppm .
- IR : Stretching vibrations for C≡N (~2220 cm⁻¹), C=N (thiazole, ~1600 cm⁻¹), and NO₂ (~1520/1350 cm⁻¹) are diagnostic .
- MS : Molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of Br or NO₂ groups) confirm the molecular formula .
Advanced Research Questions
Q. How can contradictions in crystallographic data for similar compounds guide refinement strategies for this acrylonitrile derivative?
Crystallographic discrepancies, such as disordered solvent molecules or twinning, are common in nitrophenyl/thiazole systems. SHELXL refinement (e.g., using PART and DFIX commands) can resolve these issues. For example, SHELXPRO was used to refine a related thiazole derivative with twinned data, applying restraints to anisotropic displacement parameters . High-resolution data (≤ 0.8 Å) and Hirshfeld surface analysis further improve accuracy .
Q. What methodologies are effective for analyzing the compound’s potential as an enzyme inhibitor or photochromic material?
- Enzyme Inhibition : Molecular docking (AutoDock Vina) against target enzymes (e.g., kinases) can predict binding modes. Experimental validation involves kinetic assays (e.g., IC₅₀ determination via fluorescence quenching) .
- Photochromism : Time-resolved UV-Vis spectroscopy monitors isomerization kinetics. Substituents like NO₂ enhance photoswitching via charge-transfer transitions .
Q. How do substituents on the thiazole and phenyl rings affect structure-activity relationships (SAR)?
- Nitrophenyl Group : Enhances electron-deficient character, improving interactions with biological targets (e.g., nitroreductases).
- Bromo Substituent : Increases lipophilicity (logP), influencing membrane permeability.
- Methyl Group : Steric effects may reduce off-target binding.
Comparative studies using analogs (e.g., replacing Br with Cl or NO₂ with CF₃) can quantify these effects via QSAR models .
Q. What computational approaches are suitable for modeling the compound’s electronic transitions and excited-state dynamics?
Q. How can solubility and stability challenges be addressed during formulation for biological assays?
- Solubility : Use co-solvents (DMSO/PEG mixtures) or cyclodextrin inclusion complexes.
- Stability : pH-dependent degradation studies (HPLC monitoring) identify optimal storage conditions (e.g., pH 7.4 buffer, −20°C) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
